

Spectroscopic Profile of 3-Octadecylphenol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Octadecylphenol	
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Introduction

3-Octadecylphenol is a long-chain alkylphenol, a class of organic compounds characterized by a phenol ring substituted with a long aliphatic chain. These molecules are of interest to researchers in various fields, including materials science, polymer chemistry, and drug development, due to their unique amphiphilic properties. A thorough understanding of their chemical structure is paramount for their application and development. This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for **3-octadecylphenol**.

Note on Data Source: Publicly available, comprehensive spectral data specifically for **3-octadecylphenol** is limited. Therefore, this guide utilizes data from its close structural analog, 3-pentadecylphenol (a C15 alkyl chain derivative), as a proxy. The spectral characteristics of the aromatic region and the initial part of the alkyl chain are expected to be nearly identical, with predictable differences in the aliphatic region, primarily in signal integration and the number of methylene units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of 3-Pentadecylphenol



The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.10	t	1H	Ar-H (meta to -OH and alkyl)
~6.75	d	1H	Ar-H (ortho to -OH)
~6.65	S	1H	Ar-H (ortho to alkyl)
~6.60	d	1H	Ar-H (para to -OH)
~4.8 (variable)	br s	1H	Ar-OH
~2.55	t	2H	Ar-CH ₂ -
~1.58	quintet	2H	Ar-CH2-CH2-
~1.25	m	~24H	-(CH2)12-
~0.88	t	3H	-СНз

¹³C NMR Spectral Data of 3-Pentadecylphenol[1]

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.



Chemical Shift (δ) ppm	Assignment
~155.0	С-ОН
~144.5	Ar-C-alkyl
~129.5	Ar-CH
~121.0	Ar-CH
~116.0	Ar-CH
~112.5	Ar-CH
~36.0	Ar-CH ₂ -
~31.9	-(CH ₂) _n -
~31.5	-(CH ₂) _n -
~29.7	-(CH ₂) _n - (multiple signals)
~29.4	-(CH ₂) _n -
~22.7	-CH ₂ -CH ₃
~14.1	-СНз

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (phenolic)
~3050-3000	Medium	Aromatic C-H stretch
~2920	Strong	Aliphatic C-H stretch (asymmetric)
~2850	Strong	Aliphatic C-H stretch (symmetric)
~1600, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1460	Medium	CH ₂ bend
~1250	Strong	C-O stretch (phenolic)
~850-750	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for 3-pentadecylphenol, obtained by electron ionization (EI).[1]

m/z	Relative Intensity (%)	Assignment
304	~30	[M] ⁺ (Molecular Ion)
108	100	[C ₇ H ₈ O] ⁺ (Benzylic cleavage)
107	~60	[C ₇ H ₇ O] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for long-chain alkylphenols are provided below.

NMR Spectroscopy



A general protocol for obtaining NMR spectra of alkylphenols is as follows:

- Sample Preparation:
 - Weigh approximately 10-20 mg of the 3-alkylphenol sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - \circ Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
 - Spectral Width: 0-160 ppm.



- Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the spectrum using the TMS signal.
 - Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

A common method for preparing a solid sample like **3-octadecylphenol** for IR analysis is the KBr pellet method:

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the 3-alkylphenol sample to a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Gently mix the sample and KBr.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.



- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)[3][4] [5][6][7]

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like long-chain alkylphenols.[2][3][4][5][6]

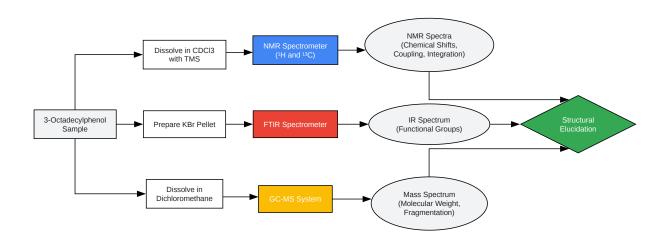
- Sample Preparation:
 - Dissolve a small amount of the 3-alkylphenol in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- GC Parameters:
 - Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.
 - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Injector Temperature: 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 50-100 °C, hold for 1-2 minutes.
 - Ramp: 10-20 °C/min to 280-300 °C.
 - Final hold: 5-10 minutes.
- MS Parameters:



- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230-250 °C.
- Mass Range: m/z 40-500.
- Scan Speed: 2-3 scans/second.
- Data Analysis:
 - The total ion chromatogram (TIC) will show the retention time of the analyte.
 - The mass spectrum corresponding to the chromatographic peak is used for structural elucidation and comparison with spectral libraries.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a longchain alkylphenol.





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Caption: General workflow for the spectroscopic analysis of **3-octadecylphenol**.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct involvement of **3-octadecylphenol** in defined signaling pathways. However, long-chain alkylphenols, as a class, are known to exhibit various biological activities. Some studies suggest that related phenolic lipids may have antioxidant properties.[7] Further research is required to elucidate the specific biological roles and mechanisms of action of **3-octadecylphenol**.

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